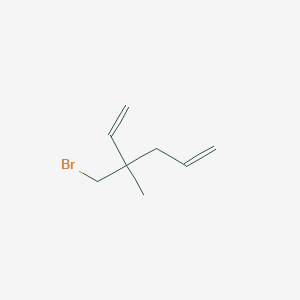

3-(Bromomethyl)-3-methylhexa-1,5-diene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

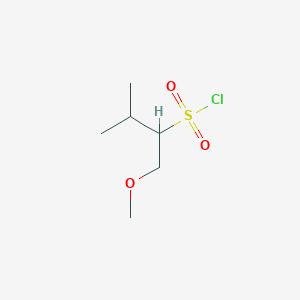

3-(Bromomethyl)-3-methylhexa-1,5-diene is an organic compound characterized by the presence of a bromomethyl group attached to a hexadiene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methylhexa-1,5-diene typically involves the bromination of 3-methylhexa-1,5-diene. This can be achieved through the reaction of 3-methylhexa-1,5-diene with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)-3-methylhexa-1,5-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination.

Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups replacing the bromomethyl group.

Elimination Reactions: Formation of alkenes with different degrees of unsaturation.

Addition Reactions: Halogenated or hydrogenated products depending on the electrophile used.

Applications De Recherche Scientifique

3-(Bromomethyl)-3-methylhexa-1,5-diene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science:

Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.

Mécanisme D'action

The mechanism of action of 3-(Bromomethyl)-3-methylhexa-1,5-diene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and elimination reactions, while the double bonds in the hexadiene backbone participate in addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Bromomethyl)but-3-enoate: Another bromomethyl compound with a different backbone structure.

2-Bromomethyl-1,3-dioxolane: A bromomethyl compound with a cyclic structure.

3-Bromo-3-buten-1-ol: A bromomethyl compound with an alcohol functional group.

Uniqueness

3-(Bromomethyl)-3-methylhexa-1,5-diene is unique due to its hexadiene backbone, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, offering opportunities for the development of a wide range of derivatives with diverse applications.

Propriétés

Formule moléculaire |

C8H13Br |

|---|---|

Poids moléculaire |

189.09 g/mol |

Nom IUPAC |

3-(bromomethyl)-3-methylhexa-1,5-diene |

InChI |

InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3 |

Clé InChI |

AQKIMWSYRCYOMY-UHFFFAOYSA-N |

SMILES canonique |

CC(CC=C)(CBr)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)

![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)